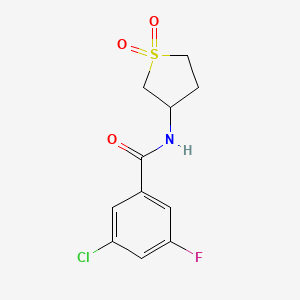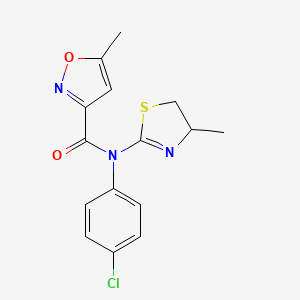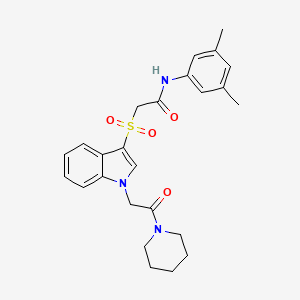
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide, also known as CF3, is a chemical compound that has been extensively studied in scientific research. It is a synthetic molecule that is used in various biochemical and physiological experiments.
Mechanism of Action
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide works by inhibiting the activity of various enzymes and receptors. For example, this compound inhibits the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound also inhibits the activity of PDE, which is an enzyme that is involved in the degradation of cyclic nucleotides, which are important signaling molecules. This compound also binds to adenosine receptors, which are G protein-coupled receptors that are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. This compound has also been shown to increase the levels of cyclic nucleotides, which are important signaling molecules. This compound has also been shown to modulate the activity of various ion channels, which are involved in the regulation of neuronal activity.
Advantages and Limitations for Lab Experiments
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. Another advantage is that it has been extensively studied in scientific research, which means that there is a lot of information available about its properties and potential applications. One limitation is that it is a relatively new compound, which means that there is still a lot of research that needs to be done to fully understand its properties and potential applications. Another limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide. One direction is to further study its potential therapeutic applications, particularly in the areas of inflammation, cancer, and viral infections. Another direction is to study its mechanism of action in more detail, particularly with respect to its interactions with various enzymes and receptors. Another direction is to study its structure-activity relationship (SAR) in more detail, particularly with respect to its interactions with various ion channels. Finally, another direction is to develop new synthetic methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 5-fluoroanthranilic acid with thionyl chloride to form 5-chloroanthranilic acid. The second step involves the reaction of 5-chloroanthranilic acid with thionyl chloride to form 5-chloro-2-nitrobenzoic acid. The third step involves the reduction of 5-chloro-2-nitrobenzoic acid with tin and hydrochloric acid to form 5-chloro-2-aminobenzoic acid. The fourth step involves the reaction of 5-chloro-2-aminobenzoic acid with thionyl chloride to form 5-chloro-2-chloromethylbenzoic acid. The fifth step involves the reaction of 5-chloro-2-chloromethylbenzoic acid with thionyl chloride to form 3-chloro-N-(1,1-dioxothiolan-3-yl)-5-chloromethylbenzamide. The final step involves the reaction of 3-chloro-N-(1,1-dioxothiolan-3-yl)-5-chloromethylbenzamide with trifluoromethanesulfonic anhydride to form this compound.
Scientific Research Applications
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used to study the mechanism of action of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and adenosine receptors. This compound has also been used to study the structure-activity relationship (SAR) of various compounds.
properties
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3S/c12-8-3-7(4-9(13)5-8)11(15)14-10-1-2-18(16,17)6-10/h3-5,10H,1-2,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSQQCYDXMUZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)